molecular formula C15H20N6O2 B2716783 1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione CAS No. 2380169-32-2

1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione

Cat. No.: B2716783
CAS No.: 2380169-32-2
M. Wt: 316.365
InChI Key: NWSMWQSWIOMJNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biological systems, including nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide, acetonitrile.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can have different pharmacological properties .

Scientific Research Applications

1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Pyrimidine: A simpler analog with a similar ring structure.

    Pyridazine: Another diazine compound with different positioning of nitrogen atoms.

    Pyrazine: A six-membered ring with nitrogen atoms at positions 1 and 4.

Uniqueness

1,3-Dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a valuable compound for drug development and other scientific research .

Properties

IUPAC Name

1,3-dimethyl-6-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-11-9-16-10-17-14(11)21-6-4-20(5-7-21)12-8-13(22)19(3)15(23)18(12)2/h8-10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSMWQSWIOMJNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CN=C1N2CCN(CC2)C3=CC(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.